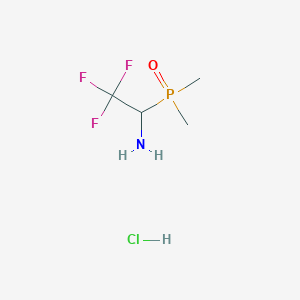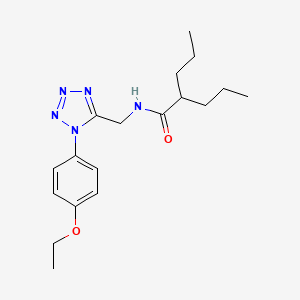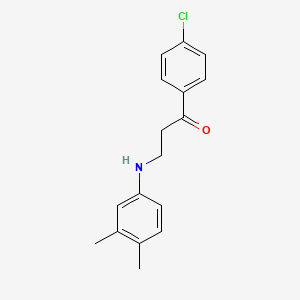![molecular formula C15H16N2O5 B2529788 2-({[(benciloxi)carbonil]amino}metil)-5-metil-1,3-oxazol-4-carboxilato de metilo CAS No. 182866-71-3](/img/structure/B2529788.png)
2-({[(benciloxi)carbonil]amino}metil)-5-metil-1,3-oxazol-4-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring substituted with a benzyloxycarbonyl group, an amino methyl group, and a methyl ester group
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate serves as a versatile intermediate. Its functional groups allow for further modifications, making it useful in the synthesis of complex molecules.
Biology
The compound’s structure suggests potential biological activity, particularly as a building block for designing enzyme inhibitors or receptor ligands. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a candidate for drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The oxazole ring is a common motif in many bioactive molecules, and modifications to this compound could yield new therapeutic agents.
Industry
In the chemical industry, this compound could be used in the production of specialty chemicals, agrochemicals, or as a precursor in the synthesis of polymers and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate typically involves multiple steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, starting with 2-bromoacetophenone and benzamide, the cyclization can be induced under basic conditions to form the oxazole ring.
-
Introduction of the Benzyloxycarbonyl Group: : The benzyloxycarbonyl (Cbz) group can be introduced via a reaction with benzyl chloroformate. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Esterification: : The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
-
Reduction: : Reduction reactions can target the oxazole ring or the benzyloxycarbonyl group. For example, catalytic hydrogenation can remove the Cbz group, yielding the free amine.
-
Substitution: : Nucleophilic substitution reactions can occur at the methyl ester group, where nucleophiles such as amines or alcohols can replace the methoxy group to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydride can facilitate substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Free amine derivatives.
Substitution: Amides or other ester derivatives.
Mecanismo De Acción
The mechanism of action of Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate would depend on its specific application. In a biological context, it could interact with enzymes or receptors through its functional groups, forming hydrogen bonds or hydrophobic interactions. The oxazole ring and the benzyloxycarbonyl group could play crucial roles in binding to the active site of enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate: Similar in structure but with a pyrimidine ring instead of an oxazole ring.
Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-thiazole-4-carboxylate: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate is unique due to its specific combination of functional groups and the oxazole ring. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific synthetic and research applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its full potential in various scientific fields.
Propiedades
IUPAC Name |
methyl 5-methyl-2-(phenylmethoxycarbonylaminomethyl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-10-13(14(18)20-2)17-12(22-10)8-16-15(19)21-9-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYHQXYEFCPBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)CNC(=O)OCC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2529705.png)
![2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol](/img/structure/B2529706.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2529709.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2529710.png)
![2-{[(quinolin-8-yl)amino]methylidene}propanedinitrile](/img/structure/B2529711.png)
![Methyl 3-(4-(piperidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2529713.png)



![3-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2529722.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2529723.png)


